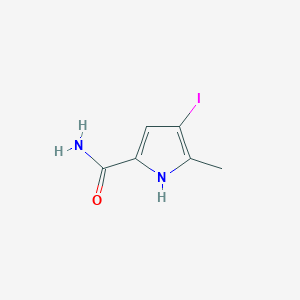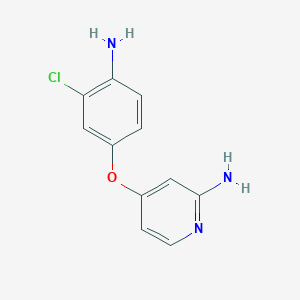![molecular formula C21H24N2 B8520697 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene](/img/structure/B8520697.png)
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-8-pyridin-3-yl-2-azaspiro[45]dec-7-ene is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic core in the presence of a base.
Pyridine Ring Formation: The pyridine ring is typically formed through a condensation reaction involving a suitable aldehyde or ketone and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene can be compared with other similar compounds, such as:
Spirocyclic Compounds: These compounds share the spirocyclic core structure but may differ in the substituents attached to the core.
Pyridine Derivatives: Compounds with a pyridine ring that may have different functional groups or additional rings attached.
Benzyl-Substituted Compounds: Molecules with a benzyl group attached to various core structures.
The uniqueness of this compound lies in its specific combination of the spirocyclic core, pyridine ring, and benzyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C21H24N2/c1-2-5-18(6-3-1)16-23-14-12-21(17-23)10-8-19(9-11-21)20-7-4-13-22-15-20/h1-8,13,15H,9-12,14,16-17H2 |
InChI Key |
LQKPOBSGGPWQOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CC=C1C4=CN=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Benzyloxy)-5-formylphenyl]methyl methanesulfonate](/img/structure/B8520674.png)
![N-(3-methoxyphenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8520676.png)







![ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate](/img/structure/B8520719.png)
